molecular formula C15H11Cl3O3 B1422234 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-88-3

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1422234
CAS No.: 1160250-88-3
M. Wt: 345.6 g/mol
InChI Key: HQVLVVDVIDIXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with thionyl chloride to obtain the final product .

Chemical Reactions Analysis

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is utilized in the synthesis of various bioactive molecules and as a reagent in organic synthesis. Its unique chemical properties make it valuable for studying enzyme-substrate interactions and developing novel inhibitors for proteases .

Comparison with Similar Compounds

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride can be compared with similar compounds such as:

The presence of the methoxy group in this compound provides unique properties that can enhance its effectiveness in certain applications.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVLVVDVIDIXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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